(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL
Description
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-OL (CAS: 608534-39-0) is a boron-containing compound featuring a propenol chain ((E)-configured double bond) and a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6,11H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDGBMRNFUOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694700 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608534-39-0 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL is a compound featuring a boron-containing dioxaborolane moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity through various studies and data.
- Molecular Formula : C13H21BNO2
- Molecular Weight : 227.13 g/mol
- CAS Number : 1356111-39-1
- SMILES Notation : C=C(C(=O)O)C(=C)C1(C(C(C(C1)O)B(O)O)C)C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of dioxaborolane have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells such as A549 (lung cancer) and MDA-MB-435 (melanoma) with IC50 values in the low micromolar range .
-
Kinase Inhibition
- The compound has demonstrated potential as a kinase inhibitor. Kinase inhibitors play crucial roles in cancer treatment by interfering with the signaling pathways that promote cell division and survival. In particular, compounds similar to this compound have been noted for their ability to selectively bind to the ATP-binding pocket of receptor tyrosine kinases .
- Neuroprotective Effects
Table 1: Anticancer Activity of Dioxaborolane Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10h | A549 (Lung) | 0.56 | Tubulin polymerization inhibition |
| 10g | MDA-MB-435 (Melanoma) | 0.229 | Apoptosis induction via caspase activation |
| 22 | Various Cancer Lines | <0.01 | Growth inhibition |
Table 2: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| 4 | EGFR | <10 | >1000 (other kinases) |
| 5 | BRAF | <20 | Moderate |
Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of various dioxaborolane derivatives on A549 cells, it was found that treatment with compound 10h resulted in a significant decrease in cell viability at concentrations as low as 0.56 µM. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of boron-containing compounds demonstrated that treatment with similar dioxaborolane derivatives reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases.
Scientific Research Applications
Borylation Reactions
One of the primary applications of this compound is in borylation reactions. Borylation refers to the introduction of a boron atom into organic molecules, which can significantly enhance their reactivity and functionality. The tetramethyl dioxaborolane moiety allows for selective borylation at various positions in aromatic and aliphatic compounds.
Case Study: Borylation of Alkylbenzenes
In a study conducted by researchers at [source], the compound was utilized for the borylation of alkylbenzenes at the benzylic C-H bonds using palladium catalysts. This method demonstrated high selectivity and efficiency, highlighting the utility of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL in synthesizing complex organic molecules.
Cross-Coupling Reactions
The compound serves as a crucial reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This process involves the coupling of aryl or vinyl boronic acids with various electrophiles to form biaryl compounds.
Data Table: Cross-Coupling Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh)Cl | Toluene | 80°C | 85 |
| Negishi Coupling | Pd(OAc) | DMF | 100°C | 90 |
| Stille Coupling | Pd(PPh) | THF | 60°C | 75 |
Polymerization Processes
The vinyl group in this compound allows it to participate in polymerization reactions. It can be used as a monomer or co-monomer in the synthesis of functional polymers.
Example: Synthesis of Functional Polymers
Research has shown that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. The resulting materials are suitable for applications in coatings and adhesives.
Drug Development
The unique structure of this compound makes it an attractive candidate for drug development. Its ability to form stable complexes with biological targets can lead to the discovery of new therapeutic agents.
Case Study: Anticancer Agents
A recent study explored the use of this compound in developing anticancer drugs. The results indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells [source].
Diagnostics
The boron atom's unique properties allow for its use in diagnostic applications. Compounds containing boron can be utilized as contrast agents in imaging techniques such as MRI or PET scans due to their ability to enhance signal intensity.
Comparison with Similar Compounds
Stereochemical Variants: (Z)-Isomers
- Ethyl (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate ():
- Key Difference : Z-configuration at the double bond.
- Impact : The Z-isomer exhibits distinct reactivity in cycloaddition and cyclization reactions due to steric and electronic effects. For example, (Z)-isomers are more prone to photoredox-catalyzed deboronative radical additions compared to E-isomers .
- Synthetic Utility : Used as ambiphilic C3-synthons for coumarin synthesis .
Chain Length and Functional Group Modifications
- (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol (): Key Difference: Extended carbon chain (butenol vs. propenol). Impact: Longer chains may enhance lipophilicity, influencing solubility and biological membrane penetration. This compound is utilized in asymmetric synthesis, where chain length affects stereoselectivity .
[(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate ():
Aromatic vs. Aliphatic Boronates
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): Key Difference: Aromatic amine substituent vs. aliphatic propenol. Impact: Aromatic boronates are preferred in Suzuki couplings for biaryl synthesis due to their stability and electronic compatibility with aryl halides. The target compound’s aliphatic hydroxyl group offers orthogonal reactivity for functionalization (e.g., esterification) .
Protective Group Derivatives
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Compounds
Reactivity Notes:
- Suzuki-Miyaura Coupling : The target compound’s aliphatic boronate is less reactive toward aryl halides compared to aromatic analogs but is effective in alkyl-alkyl couplings when paired with specialized catalysts .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL to ensure stability?
- Methodological Answer: Store the compound at 0–6°C in a sealed container under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Moisture-sensitive boronate esters degrade rapidly; thus, anhydrous solvents and desiccants (e.g., molecular sieves) should be used during handling. Storage in amber vials minimizes light-induced decomposition .
Q. How can the stereochemical configuration (E vs. Z) of this compound be confirmed experimentally?
- Methodological Answer:
- 1H NMR Analysis: The coupling constant () between the α- and β-vinylic protons distinguishes E/Z isomers. For E-isomers, typically ranges from 12–18 Hz due to trans-diaxial coupling, whereas Z-isomers exhibit lower values (<10 Hz) .
- NOE Experiments: Nuclear Overhauser effects between the hydroxyl group and adjacent protons can confirm spatial proximity in the E-configuration.
- X-ray Crystallography: If crystalline, single-crystal X-ray diffraction provides definitive stereochemical assignment .
Q. What purification strategies are effective for isolating this compound without decomposition?
- Methodological Answer:
- Chromatography: Use silica gel columns with 0.25% triethylamine in the eluent (e.g., hexanes/EtOAc) to neutralize acidic sites on silica that promote boronate decomposition .
- Distillation: Short-path distillation under reduced pressure (<1 mmHg) minimizes thermal degradation.
- Recrystallization: Optimize solvent polarity (e.g., hexanes/EtOAc mixtures) to enhance crystalline yield .
Advanced Research Questions
Q. How do steric and electronic effects of the dioxaborolane group influence reactivity in cross-coupling reactions?
- Methodological Answer:
- Steric Effects: The 4,4,5,5-tetramethyl substituents increase steric hindrance, slowing transmetalation in Suzuki-Miyaura reactions. Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity .
- Electronic Effects: The electron-rich dioxaborolane stabilizes the boron center, reducing oxidative addition rates. Optimize reaction temperature (80–100°C ) and base strength (e.g., KCO vs. CsCO) to improve yields .
Q. What experimental variables explain discrepancies in reported yields for Heck couplings using this boronate ester?
- Methodological Answer:
- Catalyst System: Screen Pd sources (e.g., Pd(OAc), PdCl(PPh)) and ligands (e.g., P(t-Bu)) to match substrate electronic demands .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may increase side reactions. Test mixed solvents (e.g., dioxane/HO) for balance .
- Oxygen Sensitivity: Degradation via boronate oxidation is common. Conduct reactions under strict inert atmosphere (N/Ar) with degassed solvents .
Q. How can competing protodeboronation be minimized during synthetic applications?
- Methodological Answer:
- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) using weak bases (e.g., NaHCO) to suppress acid-catalyzed protodeboronation .
- Additives: Include catechol derivatives (e.g., pinacol) to stabilize the boronate via Lewis acid-base interactions .
- Low-Temperature Reactions: Perform critical steps (e.g., transmetalation) at 0–25°C to reduce kinetic decomposition .
Data Contradiction Analysis
Q. Conflicting reports on optimal Suzuki-Miyaura reaction yields: How to resolve?
- Methodological Answer:
- Substrate Purity: Ensure the boronate ester is >95% pure (HPLC/B NMR) to exclude impurities that poison catalysts .
- Catalyst Loading: Test Pd concentrations (1–5 mol%)—higher loadings may compensate for steric hindrance but increase costs .
- Base Screening: Replace KCO with stronger bases (e.g., CsF) in THF/HO systems to enhance transmetalation efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
